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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108 Get Quote

An In-Depth Technical Guide to 3-(dimethylamino)-4-methylphenol

This guide provides a comprehensive overview of 3-(dimethylamino)-4-methylphenol, a
substituted aminophenol of interest to researchers, scientists, and professionals in drug

development. The document covers its chemical identity, physicochemical properties, a

plausible synthetic route, and potential biological activities, with a focus on data presentation

and experimental methodology.

IUPAC Name and Synonyms
The compound with the chemical structure 3-(dimethylamino)-4-methylphenol is
systematically named 3-(dimethylamino)-4-methylphenol according to IUPAC nomenclature.

[1] It is also known by a variety of synonyms, which are listed in the table below.

Identifier Type Value

IUPAC Name 3-(dimethylamino)-4-methylphenol

CAS Number 119-31-3

Synonyms

Phenol, 3-(dimethylamino)-4-methyl-; p-Cresol,

3-(dimethylamino)-; 2-Dimethylamino-4-

hydroxytoluene; 3-(Dimethylamino)-p-cresol;

NSC 7199
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Physicochemical and Computed Properties
3-(dimethylamino)-4-methylphenol is described as a red liquid with a phenolic odor.[1] It is

moderately soluble in water.[1] A summary of its key physicochemical and computed properties

is presented in the table below.

Property Value Source

Molecular Formula C₉H₁₃NO PubChem[1]

Molecular Weight 151.21 g/mol PubChem[1]

Physical Description Red liquid with a phenolic odor CAMEO Chemicals[2]

Water Solubility Moderately soluble CAMEO Chemicals[2]

XLogP3-AA (Computed) 2.1 PubChem[1]

Hydrogen Bond Donor Count

(Computed)
1 PubChem[1]

Hydrogen Bond Acceptor

Count (Computed)
2 PubChem[1]

Rotatable Bond Count

(Computed)
1 PubChem[1]

Topological Polar Surface Area

(Computed)
23.5 Å² PubChem[1]

Reactivity Profile: As a phenol, this compound behaves as a weak organic acid.[1][2] It is

incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.

[1][2] Reactions with these materials can generate flammable hydrogen gas.[2] Heat is

generated by the acid-base reaction between phenols and bases, which may initiate

polymerization.[2]

Synthesis of 3-(dimethylamino)-4-methylphenol
A plausible and efficient method for the synthesis of 3-(dimethylamino)-4-methylphenol is the

Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a
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carbon atom, in this case, the ortho position of the phenolic hydroxyl group of p-cresol, with

formaldehyde and a secondary amine, dimethylamine.

Proposed Experimental Protocol: Mannich Reaction
This protocol is a representative procedure based on established methods for the Mannich

reaction of phenols.

Materials:

p-Cresol (4-methylphenol)

Aqueous dimethylamine (25-40% solution)

Aqueous formaldehyde (35-40% solution) or paraformaldehyde

Methanol or Ethanol (as solvent)

Hydrochloric acid (for pH adjustment and product isolation)

Sodium hydroxide (for neutralization)

Ethyl acetate or other suitable organic solvent (for extraction)

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-

cresol in methanol.

Cool the solution in an ice bath to 10-15°C.

To the stirred solution, add aqueous dimethylamine.

Slowly add aqueous formaldehyde dropwise to the mixture over a period of 15-30 minutes,

ensuring the temperature remains below 20°C.

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4

hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and concentrate it

under reduced pressure to remove the methanol.

Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-

soluble starting materials.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

The final product can be purified by vacuum distillation or column chromatography on silica

gel.
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Starting Materials

Reaction Steps

Workup and Purification

p-Cresol

1. Mix p-cresol and dimethylamine
in methanol at 10-15°C

Dimethylamine Formaldehyde

2. Add formaldehyde dropwise

3. Stir at room temperature

4. Reflux for 2-4 hours

5. Concentrate in vacuo

6. Dissolve in ethyl acetate and wash

7. Dry organic layer

8. Concentrate to yield crude product

9. Purify by vacuum distillation
or column chromatography

3-(dimethylamino)-4-methylphenol
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A workflow diagram for the synthesis of 3-(dimethylamino)-4-methylphenol via the Mannich
reaction.

Potential Biological Activity and Mechanism of
Action
While specific biological data for 3-(dimethylamino)-4-methylphenol is limited in publicly

accessible literature, the broader class of aminophenols has been studied for its antioxidant

and, paradoxically, pro-oxidant properties.

Antioxidant Activity
The antioxidant capacity of aminophenols is generally attributed to the presence of both a

hydroxyl (-OH) and an amino (-NH₂) group on the aromatic ring.[3] These functional groups can

donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain

reactions.[3] The position of the amino group relative to the hydroxyl group is crucial; ortho- and

para-aminophenols typically exhibit potent radical scavenging activity, whereas meta-

aminophenols are significantly less active.[3][4] In 3-(dimethylamino)-4-methylphenol, the

dimethylamino group is meta to the hydroxyl group, which may suggest a lower intrinsic radical

scavenging activity compared to ortho or para isomers. However, the presence of the electron-

donating methyl and dimethylamino groups could influence the redox potential of the phenolic

hydroxyl group.

Pro-oxidant Activity
Certain aminophenols, particularly ortho- and para-isomers, can exhibit pro-oxidant activity,

especially in the presence of transition metal ions like copper.[4][5] They can reduce metal ions

(e.g., Cu²⁺ to Cu⁺), which then participate in Fenton-like reactions to generate reactive oxygen

species (ROS).[4][5] This dual antioxidant/pro-oxidant character is a key area of investigation

for potential therapeutic applications, such as in cancer therapy where ROS generation can

induce apoptosis in cancer cells.
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A diagram illustrating the dual antioxidant and pro-oxidant mechanisms of aminophenols.

Applications in Research and Drug Development
Given its structure, 3-(dimethylamino)-4-methylphenol can be a valuable building block in

medicinal chemistry and materials science.

Antioxidant Research: It can be used as a model compound to study the structure-activity

relationships of meta-aminophenol derivatives as antioxidants.

Drug Discovery Scaffold: The phenolic hydroxyl and tertiary amine functionalities offer

reactive sites for further chemical modification, making it a potential scaffold for the synthesis

of more complex molecules with potential therapeutic activities.

Precursor for Novel Compounds: Its structure is related to compounds that have shown

biological activity, suggesting it could be a precursor for the development of novel anticancer
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or anti-inflammatory agents.

Safety and Handling
As with other phenolic and amino compounds, 3-(dimethylamino)-4-methylphenol should be

handled with appropriate safety precautions.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle in a well-

ventilated area.

Storage: Store in a cool, dry place in a tightly sealed container. The National Toxicology

Program suggests storing this material in a refrigerator.[1]

In case of exposure, it is crucial to seek immediate medical attention. For eye contact, flush

with plenty of water. For skin contact, wash off with soap and plenty of water. If inhaled, move

the person into fresh air.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC name and synonyms for 3-(dimethylamino)-4-
methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091108#iupac-name-and-synonyms-for-3-
dimethylamino-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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